Peonidin-3-galactosid

Übersicht

Beschreibung

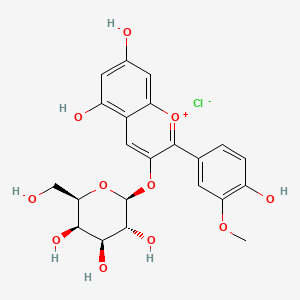

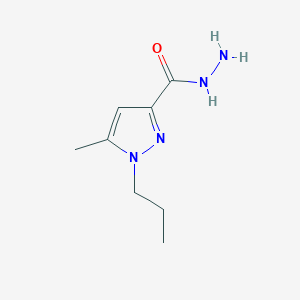

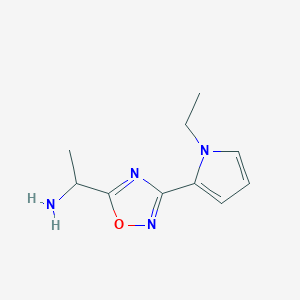

Peonidin-3-O-galactoside (chloride) is a type of anthocyanin, which is a class of flavonoids responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. This compound is known for its antioxidant properties and is found naturally in various plants, including cranberries and purple sweet potatoes . The molecular formula of Peonidin-3-O-galactoside (chloride) is C22H23ClO11, and it has a molecular weight of 498.86 g/mol .

Wissenschaftliche Forschungsanwendungen

Peonidin-3-O-galactosid (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als natürlicher Farbstoff und als Modellverbindung zur Untersuchung der Eigenschaften von Anthocyanen verwendet.

Biologie: Die antioxidativen Eigenschaften der Verbindung machen sie wertvoll für Studien zu oxidativem Stress und Zellschutz.

Medizin: Die Forschung hat gezeigt, dass es potenzielle gesundheitliche Vorteile hat, darunter entzündungshemmende und krebshemmende Eigenschaften. .

Industrie: Peonidin-3-O-galactosid (Chlorid) wird in der Lebensmittelindustrie als natürlicher Farbstoff und in der Kosmetikindustrie für seine hautpflegenden Eigenschaften verwendet

5. Wirkmechanismus

Peonidin-3-O-galactosid (Chlorid) entfaltet seine Wirkung hauptsächlich durch seine antioxidative Aktivität. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden. Die Verbindung moduliert auch verschiedene Signalwege, einschließlich derjenigen, die an Entzündungen und Apoptose beteiligt sind. Seine molekularen Zielstrukturen umfassen Enzyme und Rezeptoren, die mit oxidativem Stress und Entzündungsreaktionen assoziiert sind .

Ähnliche Verbindungen:

- Cyanidin-3-O-galactosid (Chlorid)

- Delphinidin-3-O-galactosid (Chlorid)

- Malvidin-3-O-galactosid (Chlorid)

- Pelargonidin-3-O-galactosid (Chlorid)

Vergleich: Peonidin-3-O-galactosid (Chlorid) ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters und des Vorhandenseins eines Chlorid-Ions. Im Vergleich zu anderen Anthocyanen hat es ausgeprägte antioxidative Eigenschaften und Stabilität unter verschiedenen pH-Bedingungen. Dies macht es besonders nützlich für Anwendungen, bei denen Stabilität und antioxidative Aktivität entscheidend sind .

Wirkmechanismus

Target of Action

Peonidin 3-galactoside, a type of anthocyanin, primarily targets tyrosinase, a speed-limiting enzyme associated with melanin production . Tyrosinase plays a crucial role in the hydroxylation of mono-phenol to form bisphenol and the oxidation of bisphenol to generate quinone, thus resulting in melanin formation .

Mode of Action

Peonidin 3-galactoside interacts with tyrosinase, inducing static fluorescence quenching of the enzyme . This interaction leads to conformational changes in tyrosinase, affecting its function . The binding of peonidin 3-galactoside to tyrosinase is facilitated by hydrogen bonds and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by peonidin 3-galactoside are primarily related to melanin synthesis. By interacting with tyrosinase, peonidin 3-galactoside can inhibit the enzyme’s activity, thereby preventing melanin disease and contributing to whitening .

Result of Action

The interaction of peonidin 3-galactoside with tyrosinase results in the inhibition of melanin production, which can prevent melanin disease and contribute to whitening . Moreover, peonidin 3-galactoside has shown potent inhibitory and apoptotic effects on cancer cells in vitro, notably metastatic human breast cancer cells .

Action Environment

The action of peonidin 3-galactoside is influenced by environmental factors such as pH. Like most anthocyanidins, peonidin 3-galactoside is pH-sensitive, and changes from red to blue as pH rises . This is because the extent of the conjugation of the double bonds is altered when the pH is changed, which in turn alters the wavelength of light energy absorbed by the molecule .

Biochemische Analyse

Biochemical Properties

Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, peonidin 3-galactoside can quench free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

Peonidin 3-galactoside exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, peonidin 3-galactoside has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .

Molecular Mechanism

At the molecular level, peonidin 3-galactoside exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, peonidin 3-galactoside can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of peonidin 3-galactoside can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that peonidin 3-galactoside can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of peonidin 3-galactoside vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, peonidin 3-galactoside may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Peonidin 3-galactoside is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . Peonidin 3-galactoside can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .

Transport and Distribution

Within cells and tissues, peonidin 3-galactoside is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.

Subcellular Localization

Peonidin 3-galactoside is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, peonidin 3-galactoside can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Peonidin-3-O-galactosid (Chlorid) kann durch chemische Reaktionen synthetisiert werden, die die Glykosylierung von Peonidin mit Galactose beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die korrekte Anlagerung des Galactose-Restes an das Peonidin-Molekül zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Peonidin-3-O-galactosid (Chlorid) erfolgt häufig durch Extraktion aus natürlichen Quellen wie Preiselbeeren oder violetten Süßkartoffeln. Der Extraktionsprozess umfasst Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um die Verbindung in hoher Reinheit zu erhalten .

Arten von Reaktionen:

Oxidation: Peonidin-3-O-galactosid (Chlorid) kann Oxidationsreaktionen eingehen, die zur Bildung von Chinonen und anderen oxidierten Derivaten führen können.

Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden, um reduzierte Formen von Anthocyanen zu liefern.

Substitution: Substitutionsreaktionen können auftreten, insbesondere an den Hydroxylgruppen, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Essigsäureanhydrid und Methanol werden häufig in Substitutionsreaktionen eingesetzt

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

- Cyanidin-3-O-galactoside (chloride)

- Delphinidin-3-O-galactoside (chloride)

- Malvidin-3-O-galactoside (chloride)

- Pelargonidin-3-O-galactoside (chloride)

Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-HVOKISQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-89-2 | |

| Record name | Peonidin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

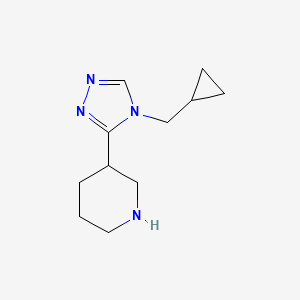

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)

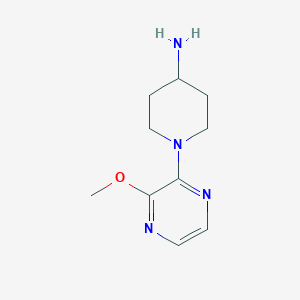

![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)

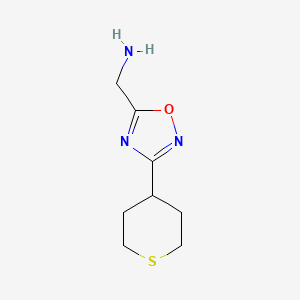

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)

![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/new.no-structure.jpg)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)

![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)